molecular formula C24H25BrN2O6 B15040150 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B15040150
M. Wt: 517.4 g/mol
InChI Key: HUZMZSQWPBDJFS-UHFFFAOYSA-N
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Description

5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Ethoxylation: Addition of ethoxy groups to the aromatic ring.

    Phenoxyethoxylation: Introduction of the phenoxyethoxy group.

    Formation of the diazinane ring: Cyclization to form the diazinane ring structure.

    Methylidene formation: Introduction of the methylidene group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 2-Bromo-4-isopropoxy-5-methoxybenzonitrile

Uniqueness

Compared to similar compounds, 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H25BrN2O6

Molecular Weight

517.4 g/mol

IUPAC Name

5-[[3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H25BrN2O6/c1-5-31-20-14-16(12-17-22(28)26(3)24(30)27(4)23(17)29)13-18(25)21(20)33-11-10-32-19-9-7-6-8-15(19)2/h6-9,12-14H,5,10-11H2,1-4H3

InChI Key

HUZMZSQWPBDJFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br)OCCOC3=CC=CC=C3C

Origin of Product

United States

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